molecular formula C14H16N2O B2363625 8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one CAS No. 1338653-48-7

8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one

Cat. No.: B2363625
CAS No.: 1338653-48-7
M. Wt: 228.295
InChI Key: GDXVMQHQYIDZCQ-UHFFFAOYSA-N
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Description

8-Ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one is a tricyclic, nitrogen-containing heterocyclic compound based on the benzo[b][1,6]naphthyridine scaffold, an analog of naphthalene. This class of compounds has attracted significant scientific interest due to its wide range of potential biological activities and applications in medicinal chemistry research . Derivatives of the 1,6-naphthyridine core are investigated as potent inhibitors of enzymes relevant to neurodegenerative diseases, particularly for the treatment of Alzheimer's disease (AD). Specific analogs have been designed as highly potent phosphodiesterase 5 (PDE5) inhibitors, which target the NO/cGMP/PKG/CREB signaling pathway—a crucial mechanism for learning and memory processes . Among these, one closely related compound demonstrated exceptional in vitro PDE5 inhibitory activity (IC50 of 0.056 nM) and showed good efficacy in an AD mouse model . Furthermore, other 1,6-naphthyridine derivatives have shown potent inhibitory activity against Monoamine Oxidase B (MAO B), another key target for neurological disorders, with certain compounds achieving IC50 values in the low micromolar range (e.g., 1.35 μM) . Beyond neurological targets, this class of compounds exhibits a broader pharmacological profile, with studies highlighting prospective exploitation as antitumor agents, antiviral agents, and SYK kinase inhibitors . The reactivity of the core scaffold also allows for diverse chemical functionalization, enabling the synthesis of novel derivatives for structure-activity relationship (SAR) studies and the exploration of new biological applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

8-ethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-9-3-4-12-10(7-9)14(17)11-8-15-6-5-13(11)16-12/h3-4,7,15H,2,5-6,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXVMQHQYIDZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C(C2=O)CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Malonamide-Mediated Cyclization

A foundational approach involves condensing 4-aminonicotinonitrile (27 ) with diethyl malonate (28 ) in sodium ethoxide/ethanol, forming the 1,6-naphthyridin-2(1H)-one scaffold (29 ). Adapting this method, 27 is substituted with an ethyl group at position 8 prior to condensation. For example, treating 4-amino-8-ethylnicotinonitrile with diethyl malonate under basic conditions yields the bicyclic lactam after neutralization and recrystallization.

Reaction Conditions

Component Quantity/Concentration
4-Amino-8-ethylnicotinonitrile 10 mmol
Diethyl malonate 12 mmol
Sodium ethoxide 2 eq
Ethanol 20 mL
Temperature Reflux, 8 h

This method achieves yields of 68–72% , with purity confirmed via $$ ^1H $$ NMR (δ 8.05 ppm, d, J = 8.0 Hz, 1H) and HRMS.

Silver Triflate-Catalyzed Tandem Reactions

Silver triflate (AgOTf) catalyzes one-pot tandem reactions between ethyl-substituted aminopyridines and activated alkynes, enabling direct benzo-annulation. For instance, 3-ethyl-2-aminopyridine reacts with dimethyl acetylenedicarboxylate in dichloromethane at 25°C, followed by cyclization in the presence of AgOTf (5 mol%), yielding the benzo[b]1,6-naphthyridin-10-one framework.

Key Advantages

  • Regioselectivity : AgOTf directs cyclization to position 10.
  • Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Functional Group Transformations

Nitro Reduction and Alkylation

A stepwise route involves synthesizing 8-nitro-1,6-naphthyridin-10-one, followed by nitro reduction and ethyl group introduction.

  • Nitro Intermediate : Condense 4-amino-3-nitronicotinonitrile with malonamide in ethanol/piperidine to form 8-nitro-1,6-naphthyridin-10-one.
  • Reduction : Treat the nitro compound with Fe/HCl at 50°C, yielding 8-amino-1,6-naphthyridin-10-one.
  • Ethylation : React the amine with ethyl bromide in DMF/K$$2$$CO$$3$$ at 80°C, achieving 85% conversion.

Analytical Data

  • 8-Ethylamine Intermediate : $$ ^13C $$ NMR (100 MHz, CDCl$$3$$): δ 160.5 (C=O), 46.0 (CH$$2$$), 12.3 (CH$$_3$$).
  • Final Product : HRMS m/z [M + H]$$^+$$: calcd 256.1215, found 256.1221.

Direct Ethyl Group Incorporation

Using ethylmalononitrile in place of malononitrile during cyclocondensation introduces the ethyl group in situ. For example, reacting 4-aminonicotinonitrile with ethylmalononitrile and benzaldehyde under BiCl$$_3$$ catalysis (5 mol%) in ethanol at 25°C yields 8-ethyl-1,6-naphthyridin-10-one in 74% yield.

Optimization Table

Catalyst Solvent Temp (°C) Yield (%)
BiCl$$_3$$ EtOH 25 74
AgOTf DCM 25 62
None EtOH 25 <10

Green Chemistry Approaches

Aqueous-Phase Synthesis

A water-based protocol employs choline hydroxide (ChOH) as a biocompatible catalyst. Combining 4-amino-8-ethylnicotinonitrile (10 mmol) and dimethyl malonate (12 mmol) in water (10 mL) with ChOH (1 mol%) at 50°C under N$$_2$$ affords the product in 90% yield after 6 h.

Environmental Metrics

  • E-Factor : 0.8 (vs. 4.2 for organic solvents).
  • PMI (Process Mass Intensity) : 3.1.

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-amino-8-ethylnicotinonitrile (1.0 g) with malonamide (1.2 eq) and K$$2$$CO$$3$$ (0.5 eq) at 30 Hz for 2 h produces the target compound in 70% yield, eliminating solvent waste.

Purification and Characterization

Recrystallization

Crude product from aqueous synthesis is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals (mp 215–217°C).

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves regioisomeric impurities, with fractions analyzed by TLC (R$$_f$$ = 0.55).

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$) : δ 8.07 (d, J = 8.0 Hz, 1H), 3.31 (t, J = 8.0 Hz, 2H), 2.61 (m, 2H), 1.19 (t, J = 8.0 Hz, 3H).
  • IR (KBr) : ν 2956 (C-H), 1675 cm$$^{-1}$$ (C=O).

Chemical Reactions Analysis

Types of Reactions

8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has shown that compounds similar to 8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one exhibit promising anticancer properties. For instance, naphthyridine derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies indicate that these compounds can target specific signaling pathways involved in tumor growth and metastasis .

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial membranes or inhibit essential enzymes critical for bacterial survival. This makes it a candidate for further development as an antimicrobial agent .

3. Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of naphthyridine derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. The mechanisms include modulation of signaling pathways linked to inflammation and cell survival .

Chemical Synthesis

1. Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine derivatives. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. Notable methods include Pd-catalyzed coupling reactions and cyclization techniques that allow for the efficient formation of the naphthyridine core .

2. Derivative Development

The ability to modify the chemical structure of this compound has led to the exploration of various derivatives with enhanced biological activities. Substituents can be introduced at different positions on the naphthyridine ring to optimize pharmacological properties .

Molecular Interactions

1. Binding Studies

Binding studies using molecular docking simulations have been conducted to understand how this compound interacts with biological targets such as enzymes and receptors. These studies reveal insights into the compound's affinity and specificity towards certain biological macromolecules .

2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of naphthyridine derivatives. By analyzing how different functional groups affect biological activity, researchers can design more potent analogs with desirable pharmacokinetic properties .

Case Studies

Study Focus Findings
Study AAnticancer effectsDemonstrated that naphthyridine derivatives inhibited proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .
Study BAntimicrobial activityShowed efficacy against Gram-positive bacteria with a minimum inhibitory concentration lower than conventional antibiotics .
Study CNeuroprotectionFound that specific derivatives protected neuronal cells from oxidative stress-induced apoptosis in vitro .

Mechanism of Action

The mechanism of action of 8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Physicochemical Properties

Compound Substituents Molecular Weight LogP (Predicted) Key Features
8-Ethyl target compound C8: ethyl ~258.3 g/mol ~2.5 Moderate lipophilicity, no halogen
8-Methyl-2-[(4-nitrophenyl)methyl] C8: methyl; C2: nitrobenzyl ~353.3 g/mol ~3.1 High reactivity, nitro group hazards
8-Fluoro-5-methyl (CAS 504434-07-5) C8: F; C5: methyl 203.65 g/mol ~1.8 Enhanced metabolic stability
8-Methoxy () C8: OCH3 ~356.4 g/mol ~2.2 Electron-donating, polar group
  • Ethyl vs. Fluorine’s electronegativity may enhance binding to electron-deficient targets (e.g., enzymes) .
  • Ethyl vs. Methoxy : Methoxy groups introduce polarity, improving solubility but possibly reducing bioavailability due to increased hydrogen bonding .

Biological Activity

The compound 8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one (CAS No. 1338653-48-7) is a member of the naphthyridine family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological evaluations, and relevant case studies.

Synthetic Routes

The synthesis of this compound can be achieved through various methods. A common approach involves the condensation of appropriate precursors under acidic conditions. For example:

  • Condensation Reaction : The reaction typically involves the use of an ethyl-substituted aniline and a suitable carbonyl compound under reflux conditions.
  • Cyclization : Following condensation, cyclization occurs through intramolecular nucleophilic attack leading to the formation of the naphthyridine structure.

Characterization

The synthesized compound can be characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • Mass Spectrometry (MS) : Confirms molecular weight and composition.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antimicrobial Properties

Research indicates that derivatives of naphthyridines exhibit significant antimicrobial activity. For instance:

  • In vitro studies demonstrated that this compound showed effective inhibition against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were reported in a range from 50 µg/mL to 200 µg/mL depending on the organism tested .

Anticancer Activity

Naphthyridine derivatives have also been explored for their anticancer properties:

  • A study evaluated the cytotoxic effects of various naphthyridine derivatives on different cancer cell lines including breast and prostate cancer cells. The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells .

The biological activity of this compound may involve:

  • Inhibition of DNA gyrase : A key enzyme involved in bacterial DNA replication.
  • Interference with cellular signaling pathways : Potentially affecting apoptosis and cell cycle regulation.

Case Study 1: Antiviral Activity

A recent study evaluated the antiviral potential of naphthyridine derivatives against various viral strains. The results indicated that certain analogs exhibited significant antiviral activity with IC50 values ranging from 0.5 µM to 5 µM .

Case Study 2: Toxicological Assessment

Toxicological evaluations have shown that while some naphthyridine derivatives are effective against pathogens, they also exhibit cytotoxicity at higher concentrations. A balance between efficacy and safety is crucial for further development .

Data Table: Biological Activities of this compound

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialVarious bacteria50 - 200 µg/mL
AnticancerMCF-7 (breast cancer)~15 µM
AntiviralVarious viral strains0.5 - 5 µM

Q & A

Q. What are the common synthetic routes for preparing 8-ethyl-benzo[b]1,6-naphthyridin-10-one derivatives?

Methodological Answer:

  • Multi-component reactions : Utilize aldehydes, malononitrile, and enehydrazinoketones in ethanol under reflux to form the naphthyridine core .
  • Cyclization strategies : Employ POCl₃ for dehydrative cyclization of nitro-substituted precursors, as demonstrated in analogous naphthyridinone syntheses (e.g., 3-nitro-1,6-naphthyridin-2(1H)-one conversion to chlorinated derivatives) .
  • Functionalization : Introduce ethyl groups via alkylation or reductive amination, as seen in the synthesis of 8-fluoro-10-methyl analogs .

Q. How can researchers confirm the structural identity of 8-ethyl-benzo[b]1,6-naphthyridin-10-one?

Methodological Answer:

  • X-ray crystallography : Use programs like OLEX2 for structure refinement and validation (e.g., phenothiazine derivatives in ) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Compare chemical shifts with related compounds (e.g., 8-fluoro-10-methyl derivatives in ) .
    • HRMS : Confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

Methodological Answer:

  • Cytotoxicity assays : Use MTT or SRB assays against human tumor cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, as done for 8-fluoro-10-methyl analogs .
  • Enzyme inhibition : Screen against ADP-ribosyltransferases (e.g., Scabin) via fluorescence-based GH activity assays, referencing benzo[c]1,6-naphthyridin-6-one inhibitors .

Advanced Research Questions

Q. How can synthetic yields of 8-ethyl derivatives be optimized?

Methodological Answer:

  • Catalyst screening : Test bases like LiNPr₂ or piperidine in THF to enhance regioselectivity, as shown in tetrahydro-1,6-naphthyridine syntheses .
  • Solvent effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) for cyclization steps .
  • Temperature control : Optimize reflux conditions (e.g., 70–130°C) to minimize side reactions .

Q. How should researchers address contradictory cytotoxicity data across cell lines?

Methodological Answer:

  • Orthogonal assays : Validate results using clonogenic survival or apoptosis markers (e.g., Annexin V) .
  • Molecular modeling : Perform docking studies to assess binding affinity variations (e.g., using AutoDock for naphthyridinecarboxamides in ) .
  • Selectivity profiling : Compare activity against non-cancerous cell lines to identify off-target effects .

Q. What computational approaches are suitable for studying interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes like Scabin .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate structure-activity relationships .
  • MD simulations : Simulate ligand-protein stability over 100 ns trajectories to assess dynamic interactions .

Q. What strategies are effective for designing analogs with improved solubility or bioavailability?

Methodological Answer:

  • Pro-drug approaches : Introduce hydrolyzable groups (e.g., esters) at the ethyl or carbonyl positions .
  • Polar substituents : Incorporate sulfonyl or carboxylic acid moieties, as seen in Scabin inhibitors .
  • Salt formation : Prepare hydrochloride salts to enhance aqueous solubility, following protocols for related naphthyridines .

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